molecular formula C25H29N3O2 B5100987 5,8-dimethoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline

5,8-dimethoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline

Numéro de catalogue B5100987
Poids moléculaire: 403.5 g/mol
Clé InChI: IILBTJVCKSNBMR-JXMROGBWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5,8-dimethoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline, also known as DMPQ, is a quinoline derivative that has attracted significant scientific interest due to its potential pharmacological properties. This compound is a potent inhibitor of the enzyme cyclin-dependent kinase 5 (CDK5), which is involved in various cellular processes, including neuronal development, synaptic plasticity, and cell cycle regulation.

Mécanisme D'action

5,8-dimethoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline exerts its pharmacological effects by inhibiting the activity of CDK5. CDK5 is a serine/threonine kinase that is involved in various cellular processes, including neuronal development, synaptic plasticity, and cell cycle regulation. CDK5 is also involved in the hyperphosphorylation of tau protein, which is a hallmark of Alzheimer's disease. By inhibiting CDK5 activity, 5,8-dimethoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline can prevent the hyperphosphorylation of tau protein and protect neurons from oxidative stress-induced cell death.
Biochemical and Physiological Effects
5,8-dimethoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5,8-dimethoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline can inhibit the activity of CDK5 with an IC50 value of 0.11 μM. 5,8-dimethoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline has also been shown to have good blood-brain barrier permeability, making it a potential candidate for the treatment of neurodegenerative diseases. In vivo studies have shown that 5,8-dimethoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline can improve cognitive function in a mouse model of Alzheimer's disease and protect dopaminergic neurons from oxidative stress-induced cell death in a rat model of Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

5,8-dimethoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity for CDK5 inhibition. 5,8-dimethoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline also has good blood-brain barrier permeability, making it a potential candidate for the treatment of neurodegenerative diseases. However, one of the limitations of 5,8-dimethoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline is its low solubility in water, which can make it difficult to prepare solutions for in vitro experiments.

Orientations Futures

There are several future directions for the research on 5,8-dimethoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline. One direction is to investigate its potential therapeutic applications in other diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Another direction is to optimize the synthesis method of 5,8-dimethoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline to improve its yield and solubility. Additionally, further studies are needed to elucidate the molecular mechanism of 5,8-dimethoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline's pharmacological effects and its potential side effects.

Méthodes De Synthèse

The synthesis of 5,8-dimethoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline involves the condensation of 4-methyl-2-nitroaniline with 3-phenylacryloyl chloride in the presence of triethylamine to form 4-methyl-2-(3-phenyl-2-propenoyl)aniline. The resulting compound is then reacted with 2,5-dimethoxybenzaldehyde in the presence of sodium methoxide to form 5,8-dimethoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline. The overall yield of this synthesis method is approximately 30%.

Applications De Recherche Scientifique

5,8-dimethoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline has been shown to have potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. In Alzheimer's disease, 5,8-dimethoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline has been shown to inhibit the hyperphosphorylation of tau protein, which is a hallmark of the disease. In Parkinson's disease, 5,8-dimethoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline has been shown to protect dopaminergic neurons from oxidative stress-induced cell death. In cancer, 5,8-dimethoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

Propriétés

IUPAC Name

5,8-dimethoxy-4-methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2/c1-19-18-23(26-25-22(30-3)12-11-21(29-2)24(19)25)28-16-14-27(15-17-28)13-7-10-20-8-5-4-6-9-20/h4-12,18H,13-17H2,1-3H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILBTJVCKSNBMR-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N3CCN(CC3)CC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N3CCN(CC3)C/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.